

Application Notes and Protocols for Arsenic Trifluoride in Ion Implantation

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Compound of Interest

Compound Name: Arsenic trifluoride

Cat. No.: B1585507

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For Researchers, Scientists, and Semiconductor Professionals

These application notes provide a comprehensive overview of the use of **Arsenic Trifluoride** (AsF_3) as a source material for arsenic ion implantation, a critical process in semiconductor device fabrication. The information is intended for researchers, scientists, and professionals involved in semiconductor manufacturing and materials science.

Introduction to Arsenic Trifluoride for Ion Implantation

Arsenic is a standard n-type dopant for silicon, used to create charge carriers (electrons) and thereby modify the electrical conductivity of the semiconductor material. Ion implantation is the primary method for introducing arsenic atoms into the silicon lattice with high precision in terms of dose and depth.[1] **Arsenic trifluoride** (AsF_3) is one of the precursor gases used as a source of arsenic ions in ion implanters.[2]

While arsine (AsH_3) is also a common arsenic source, AsF_3 offers an alternative with different handling and performance characteristics. The choice between these sources can depend on factors such as desired beam characteristics, equipment compatibility, and safety protocols.

Physical and Chemical Properties of Arsenic Trifluoride

A thorough understanding of the properties of AsF₃ is essential for its safe and effective use.

Property	Value
Chemical Formula	AsF ₃
Molar Mass	131.92 g/mol
Appearance	Colorless, oily liquid
Boiling Point	60.4 °C
Hazards	Highly toxic, corrosive

Applications in Semiconductor Doping

The primary application of **arsenic trifluoride** in this context is the n-type doping of silicon wafers. This is a fundamental step in the fabrication of various electronic components, including:

- CMOS Transistors: Forming the source and drain regions of NMOS transistors.
- Bipolar Junction Transistors (BJTs): Creating the emitter and collector regions.
- Buried Layers: Producing highly doped subterranean layers in the silicon substrate.

Arsenic is often preferred over other n-type dopants like phosphorus for applications requiring shallow junctions due to its lower diffusion rate in silicon, which allows for better control of the dopant profile.

Quantitative Data for Arsenic Implantation

The following tables summarize typical parameters and resulting properties for arsenic ion implantation. While this data is not exclusively for an AsF₃ source, it provides a general reference for the process. Specific results with an AsF₃ source are expected to be within these ranges, though ion source performance may vary.

Table 1: Typical Arsenic Ion Implantation Parameters

Parameter	Typical Range	Application
Energy	1 keV - 200 keV	Shallow junctions (low energy) to deep wells (high energy)
Dose	1×10^{13} - 5×10^{15} atoms/cm ²	Threshold voltage adjust (low dose) to source/drain formation (high dose)
Tilt Angle	7°	To minimize ion channeling
Annealing Temperature	900°C - 1100°C	Dopant activation and damage repair

Table 2: Sheet Resistance for Arsenic Implanted in Silicon (Post-Annealing)

Implant Dose (atoms/cm ²)	Implant Energy (keV)	Annealing Conditions	Resulting Sheet Resistance (Ω /sq)
1×10^{15}	5	RTA, 1050°C, 10s	~100 - 150
5×10^{14}	20	Furnace Anneal	Varies with anneal time and temp
2×10^{15}	20	Furnace Anneal	Varies with anneal time and temp

Note: RTA stands for Rapid Thermal Annealing. Sheet resistance is a critical parameter that is inversely proportional to the conductivity of the doped layer.[3]

Experimental Protocols

Safety Protocol for Handling Arsenic Trifluoride

WARNING: Arsenic trifluoride is extremely toxic and corrosive. All handling must be performed in a controlled environment by trained personnel.

- Gas Cabinet: AsF₃ cylinders must be housed in a certified gas cabinet with a proper exhaust ventilation system and leak detection.

- Personal Protective Equipment (PPE): Self-contained breathing apparatus (SCBA), chemical-resistant gloves, and a full-body suit should be worn when handling AsF_3 cylinders or performing maintenance on gas lines.[4][5]
- Leak Detection: Continuous monitoring for AsF_3 leaks is mandatory in the gas cabinet and around the ion implanter.
- Emergency Response: An emergency response plan must be in place, including procedures for gas leaks, spills, and personnel exposure. Emergency showers and eyewash stations must be readily accessible.[6]

Protocol for N-type Doping of Silicon using an AsF_3 Source

This protocol outlines the general steps for performing an arsenic ion implantation using an ion implanter equipped with an AsF_3 gas source.

Equipment:

- High-current or medium-current ion implanter
- **Arsenic trifluoride** (AsF_3) gas source cylinder
- Silicon wafers (p-type)
- Post-implantation annealing system (e.g., RTA or furnace)
- Metrology tools for measuring sheet resistance and dopant profiles (e.g., four-point probe, SIMS)

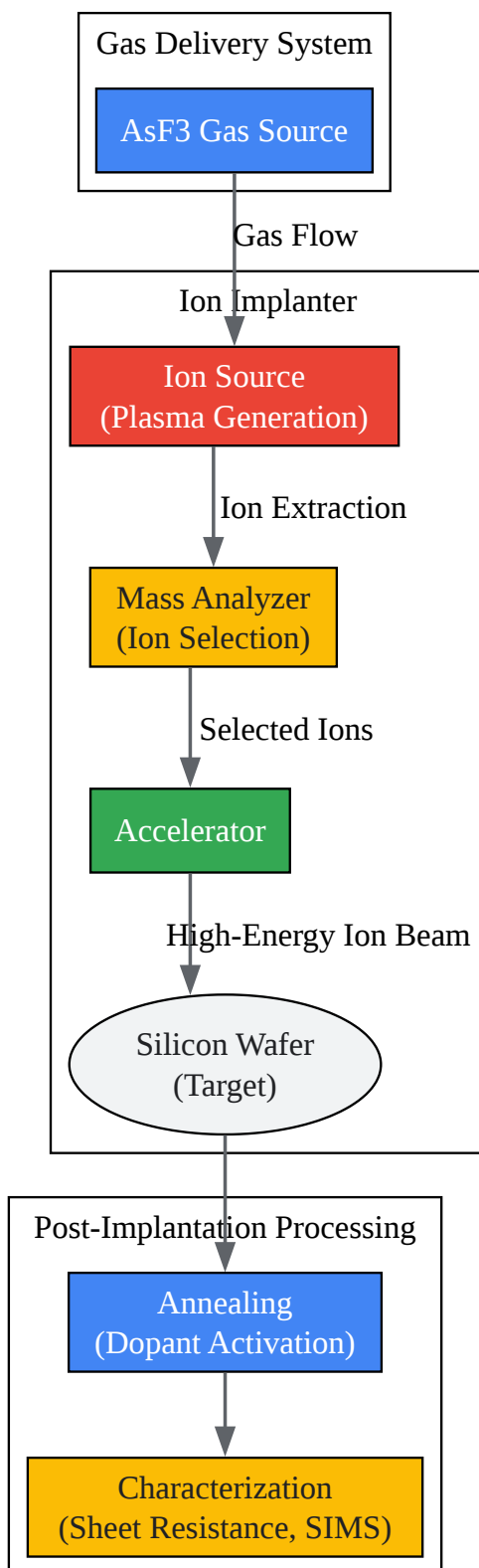
Procedure:

- System Preparation:
 - Ensure the ion implanter is in a stable, high-vacuum state.
 - Verify the integrity of the AsF_3 gas delivery system and check for leaks.

- Load the silicon wafers into the implanter's end station.
- Ion Source Operation:
 - Introduce AsF_3 gas into the ion source chamber at a controlled flow rate.
 - Initiate a plasma in the ion source to ionize the AsF_3 molecules.
 - Extract the ions from the source using an extraction voltage.
- Ion Beam Tuning:
 - Use the mass analyzer magnet to select the desired arsenic ion species (e.g., $^{75}\text{As}^+$).
 - Accelerate the ions to the target energy.
 - Focus and steer the ion beam to ensure uniformity across the wafer.
- Implantation:
 - Scan the ion beam across the wafer surface or mechanically scan the wafer through a stationary beam.
 - Monitor the ion current to accurately control the implanted dose.
 - Terminate the implantation once the target dose is reached.
- Post-Implantation Annealing:
 - Transfer the implanted wafers to an annealing system.
 - Perform a high-temperature anneal (e.g., RTA at 1050°C for 10 seconds) to activate the implanted arsenic atoms and repair crystal damage.^[7]
- Characterization:
 - Measure the sheet resistance of the doped layer using a four-point probe.

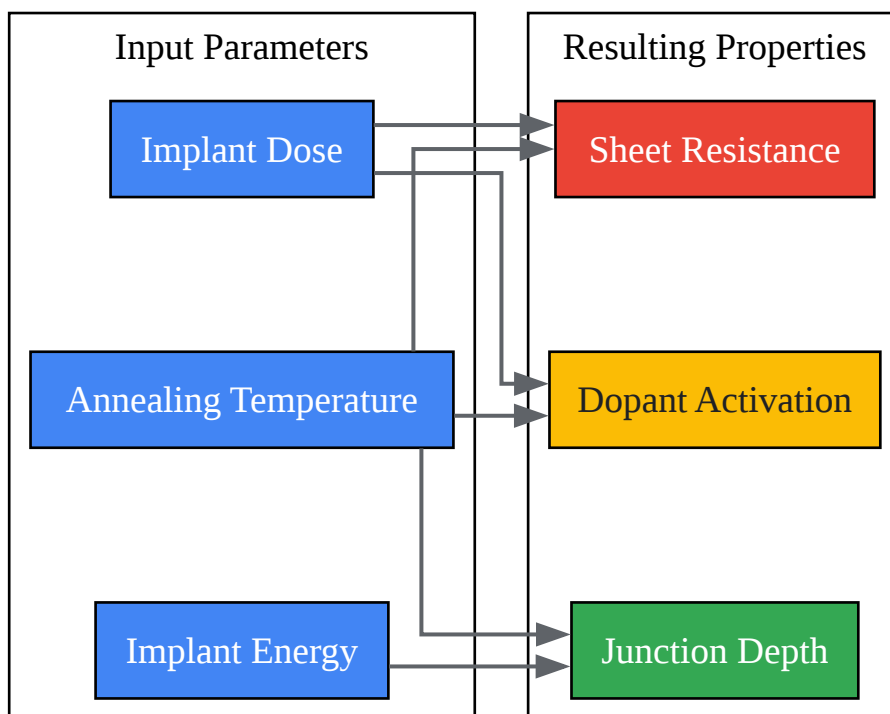
- Analyze the arsenic concentration versus depth profile using Secondary Ion Mass Spectrometry (SIMS).

Visualizations



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Workflow for arsenic ion implantation using an AsF_3 source.



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